Metanicotine

nAChR binding α4β2 selectivity radioligand binding

Metanicotine (RJR-2403, Rivanicline, CAS: 538-79-4) is a neuronal nicotinic acetylcholine receptor (nAChR) agonist that exhibits high affinity and selectivity for the α4β2 subtype (Ki = 26 nM). As a metanicotine analog, it was developed as a CNS-selective agent with cognition-enhancing, antinociceptive, and neuropharmacological properties.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 538-79-4
Cat. No. B1366462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetanicotine
CAS538-79-4
Synonymsmetanicotine
metanicotine hemigalactarate
metanicotine, (E)-isomer
metanicotine, (R-(R*,R*))-2,3-dihydroxybutanedioate salt
metanicotine, (Z)-isomer
N-methyl-4-(3-pyridinyl)-3-buten-1-amine
N-methyl-4-(3-pyridinyl)-3-butene-1-amine
RJR 2403
RJR-2403
TC 2403
TC 2403-12
TC-2403
TC-2403-12
TC2403
trans-metanicotine
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCNCCC=CC1=CN=CC=C1
InChIInChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3
InChIKeyJUOSGGQXEBBCJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metanicotine (RJR-2403): Procurement Guide for α4β2-Selective nAChR Agonist


Metanicotine (RJR-2403, Rivanicline, CAS: 538-79-4) is a neuronal nicotinic acetylcholine receptor (nAChR) agonist that exhibits high affinity and selectivity for the α4β2 subtype (Ki = 26 nM) . As a metanicotine analog, it was developed as a CNS-selective agent with cognition-enhancing, antinociceptive, and neuropharmacological properties . Unlike non-selective nicotinic agonists, metanicotine demonstrates significantly reduced activation of muscle-type and ganglionic nAChRs, positioning it as a specialized research tool for investigating α4β2-mediated central nervous system functions with minimized peripheral cholinergic effects .

α4β2 subtype-selective nAChR agonist
CNS-selective profile with minimal peripheral nAChR activation
High blood-brain barrier penetration for central pharmacology studies

Why Nicotine, Epibatidine, and Varenicline Cannot Substitute for Metanicotine in α4β2-Focused Research


Generic substitution among nAChR agonists fails because metanicotine offers a distinct pharmacological profile that is not recapitulated by close analogs. Nicotine, while sharing α4β2 affinity, activates peripheral ganglionic and muscle-type nAChRs, producing cardiovascular and neuromuscular effects that confound CNS-focused studies . Epibatidine exhibits extreme potency (Ki ≈ 50 pM) and corresponding toxicity that precludes many in vivo applications . Varenicline, a partial agonist developed for smoking cessation, produces a different efficacy profile at α4β2 receptors . Metanicotine provides a unique balance: high α4β2 selectivity with >1,000-fold discrimination against α7 receptors (Ki = 26 nM vs. 3.6 μM), negligible activation of muscle/ganglionic nAChRs (IC50 > 1 mM), and CNS-selective functional activity that differentiates it from these commonly considered alternatives .

Metanicotine
Nicotine
Peripheral ganglionic and muscle nAChR activation may confound CNS-focused studies
Metanicotine
Epibatidine
Extreme potency and toxicity may limit in vivo research applications
Metanicotine
Varenicline
Partial agonist efficacy profile may differ from metanicotine at α4β2 receptors

Quantitative Differentiation of Metanicotine from Nicotine and Other nAChR Agonists


α4β2 Binding Affinity and Subtype Selectivity: Metanicotine vs. Nicotine vs. α7 nAChR

Metanicotine demonstrates high-affinity binding to the α4β2 nAChR subtype with a Ki of 26 nM, compared to nicotine's Ki of 1.4 nM at rat brain membranes . Critically, metanicotine exhibits >1,000-fold selectivity for α4β2 over α7 receptors (Ki α7 = 3,600–36,000 nM), a discrimination not observed with nicotine which binds both subtypes with less differential selectivity . This selectivity profile is essential for experiments requiring α4β2-specific activation without α7-mediated confounding signals.

α4β2 Binding & Selectivity
Head-to-head
α4β2 Ki = 26 nM; α7 Ki = 3.6–36 μM
Selectivity >1,000-fold over α7
Supports α4β2-selective research workflow
Nicotine: higher α4β2 affinity but less subtype-selective
nAChR binding α4β2 selectivity radioligand binding

Functional Activation of α4β2 nAChRs: EC50 Comparison of Metanicotine vs. Nicotine

In rat thalamic synaptosomes, metanicotine activates α4β2 nAChRs with an EC50 of 732 ± 155 nM and Emax of 91 ± 8%, compared to nicotine's EC50 of 591 ± 120 nM and Emax of 100 ± 25% . The comparable efficacy (Emax) but slightly right-shifted potency (EC50) indicates that metanicotine functions as a high-efficacy agonist at α4β2 receptors while offering a marginally wider dosing window than nicotine, which may reduce the risk of receptor desensitization at saturating concentrations .

α4β2 Functional Activation
Head-to-head
EC50: 732 nM (metanicotine) vs. 591 nM (nicotine)
Emax: 91% (metanicotine) vs. 100% (nicotine)
Comparable efficacy with modestly shifted potency
Rat thalamic synaptosomes, Rb+ efflux assay
nAChR functional assay α4β2 efficacy synaptosomal Rb+ efflux

CNS Selectivity: Metanicotine vs. Nicotine at Muscle and Ganglionic nAChRs

Metanicotine exhibits minimal activation of muscle-type and ganglionic nAChRs, with an IC50 greater than 1 mM for antagonism of nicotine-stimulated peripheral receptor function . In contrast, nicotine potently activates both CNS and peripheral nAChR subtypes . Quantitative cardiovascular studies demonstrate that metanicotine is significantly less potent than nicotine in increasing heart rate and blood pressure, and in causing physiological depression . This CNS-over-peripheral selectivity index is a defining differentiation from nicotine.

Peripheral nAChR Selectivity
Head-to-head
Metanicotine IC50 > 1 mM (muscle/ganglionic)
Nicotine: potent peripheral activator
Minimized peripheral cholinergic confound
Estimated >500-fold lower peripheral activity vs. nicotine
CNS selectivity peripheral nAChR off-target activity

In Vivo Antinociceptive Potency: Metanicotine vs. Nicotine After Subcutaneous and Central Administration

In the tail-flick antinociception assay, metanicotine was approximately 5-fold less potent than nicotine after subcutaneous (s.c.) administration, consistent with differences in peripheral pharmacokinetics . However, after central (intracerebroventricular, i.c.v.) administration, metanicotine was slightly more potent than nicotine . This route-dependent potency inversion provides direct evidence that metanicotine's CNS penetration and central nAChR engagement are efficient, and that its lower s.c. potency reflects peripheral distribution differences rather than reduced intrinsic CNS activity.

In Vivo Antinociception
Head-to-head
s.c. potency ratio ~0.2 (metanicotine/nicotine)
i.c.v. potency ratio >1.0
CNS-penetrant antinociception confirmed
Route-dependent potency inversion observed
analgesia tail-flick test CNS penetration

Cognition Enhancement: Metanicotine vs. Nicotine in Scopolamine-Induced Amnesia and Radial Maze Performance

In rodent cognitive models, metanicotine significantly improved passive avoidance retention after scopolamine-induced amnesia and enhanced both working and reference memory in rats with ibotenic acid lesions of the forebrain cholinergic projection system in an 8-arm radial maze paradigm . Comparative evaluation indicates that metanicotine is equal to or better than nicotine on measures of cognitive enhancement . Microdialysis studies further demonstrate that metanicotine increases cortical release of acetylcholine, norepinephrine, dopamine, and serotonin to a degree comparable to nicotine .

Cognition Model Endpoints
Head-to-head
Reported comparable or greater cognitive endpoint response vs. nicotine
Supports cognitive model endpoint comparison
Scopolamine amnesia, radial maze models
cognitive enhancement memory retention Alzheimer's disease model

Blood-Brain Barrier Penetration: Metanicotine Brain Exposure Ratio

Metanicotine demonstrates efficient blood-brain barrier penetration, with a reported brain exposure ratio of 0.942 and a calculated relative compound level in brain per 1 mg/L compound exposure of 0.07 ± 0.01 . This quantitative measure of CNS accessibility supports the compound's utility as a centrally active nAChR agonist. In vivo distribution studies in mice confirmed good blood-brain permeability, although uniform regional brain distribution was observed .

BBB Penetration
Reported
Brain exposure ratio: 0.942
High CNS partitioning supports central target engagement
Rodent distribution studies
BBB penetration brain exposure pharmacokinetics

Primary Research Applications for Metanicotine Based on Quantified Differentiation Evidence


α4β2 nAChR Subtype-Selective Pharmacology Studies

Investigators requiring selective activation of α4β2 nicotinic receptors without confounding α7-mediated signaling should select metanicotine (Ki α4β2 = 26 nM; >1,000-fold selectivity over α7 receptors, Ki = 3.6–36 μM) . This selectivity enables clean dissection of α4β2-specific contributions to cholinergic signaling, neurotransmitter release, and synaptic plasticity without the α7 off-target effects inherent to nicotine or epibatidine .

CNS-Selective nAChR Agonist for Cognitive Enhancement Research

Metanicotine provides nicotine-equivalent or superior pro-cognitive effects in rodent models of memory impairment, including scopolamine-induced amnesia and radial maze performance, while minimizing peripheral cardiovascular and neuromuscular effects (IC50 > 1 mM for muscle/ganglionic nAChRs) . Researchers investigating cognitive disorders, Alzheimer's disease models, or cholinergic modulation of learning and memory should select metanicotine over nicotine to eliminate peripheral confounds .

Central Analgesia and Pain Pathway Investigation

Metanicotine exhibits centrally-mediated antinociceptive effects, with demonstrated efficacy in the tail-flick test. The route-dependent potency profile (s.c.: 5-fold less potent than nicotine; i.c.v.: slightly more potent than nicotine) confirms efficient CNS penetration and central nAChR engagement . This makes metanicotine an appropriate tool for studying α4β2-mediated pain modulation and for evaluating nAChR-targeted analgesic strategies in preclinical pain models .

In Vitro Functional Characterization of α4β2 nAChR Modulators

With a well-defined functional profile in rat thalamic synaptosomes (EC50 = 732 ± 155 nM, Emax = 91 ± 8%) comparable to nicotine (EC50 = 591 ± 120 nM, Emax = 100 ± 25%), metanicotine serves as a reliable reference agonist for α4β2 functional assays . Its high affinity for rat brain cortex nAChRs (Ki = 26 ± 3 nM) and lack of significant muscle-type or muscarinic receptor activation make it suitable for screening novel nAChR ligands in binding competition and functional potentiation studies .

Application
Selection Property
Validation Focus
α4β2 subtype-selective pharmacology studies
α4β2/α7 selectivity window
α7 off-target signal exclusion
CNS cognitive function research in rodent models
Peripheral side-effect minimization
CNS versus peripheral functional discrimination
Central pain modulation studies
CNS-penetrant analgesic profile
Route-dependent potency review
α4β2 functional assay reference
High-efficacy agonist profile
Functional consistency in synaptosomal assays

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48 linked technical documents
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